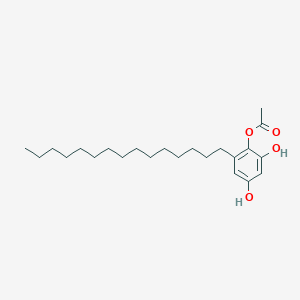

Ardisiphenol A

Vue d'ensemble

Description

Ardisiphenol A is an acetate ester obtained from the formal condensation of acetic acid with the hydroxy group at position 1 of 6-pentadecylbenzene-1,2,4-triol. Isolated from the dried fruits of Ardisia colorata, it exhibits scavenging activity towards DPPH radicals and cytotoxicity against murine breast cancer cell line, FM3A. It has a role as a metabolite, an antineoplastic agent and a radical scavenger. It is a member of resorcinols and an acetate ester. It derives from a 6-pentadecylbenzene-1,2,4-triol.

Applications De Recherche Scientifique

Effet Antitumoral

L'Ardisiphenol A a été trouvé pour exercer un effet antitumoral, en particulier dans le contexte du cancer pulmonaire non à petites cellules A549 chez l'homme . Il induit l'apoptose dans ces cellules, qui est une forme de mort cellulaire programmée . Ceci est réalisé par l'activation de la caspase-3 et la régulation à la hausse du rapport d'expression des protéines bax/bcl-2 . Cette activité antitumorale a également été observée in vivo, l'this compound supprimant la croissance tumorale A549 chez la souris nue .

Activité Antioxydante

L'this compound a démontré des propriétés antioxydantes . Il a montré des activités de piégeage modérées envers les radicaux 1,1-diphényl-2-picrylhydrazyle (DPPH) . DPPH est un radical libre courant utilisé pour tester les capacités antioxydantes des substances .

Cytotoxicité

Outre son activité antioxydante, l'this compound a montré une cytotoxicité contre la lignée cellulaire de cancer du sein murin, FM3A . Cela suggère des applications potentielles dans le traitement du cancer du sein .

Mécanisme D'action

Target of Action

Ardisiphenol A, an acetate ester isolated from the dried fruits of Ardisia colorata , primarily targets cancer cells, exhibiting cytotoxicity against murine breast cancer cell line, FM3A . It also exhibits scavenging activity towards DPPH radicals , making it a potential antioxidant.

Mode of Action

This compound interacts with its targets by inducing cytotoxic effects. It shows potent cytotoxicities against FM3A cells . The presence of the acetoxyl group in ardisiphenols might be important for this activity .

Biochemical Pathways

ROS are associated with pathological conditions such as atherosclerosis and carcinogenesis , and this compound’s ability to scavenge these radicals could potentially mitigate these conditions.

Pharmacokinetics

These properties play a crucial role in drug discovery and chemical safety assessment

Result of Action

The molecular and cellular effects of this compound’s action primarily involve cytotoxicity against cancer cells and antioxidant activity. It shows potent cytotoxicities against FM3A cells and exhibits scavenging activity towards DPPH radicals .

Action Environment

Environmental factors can significantly impact the effectiveness of many compounds

Safety and Hazards

Orientations Futures

The future research directions for Ardisiphenol A could involve further exploration of its synthesis, understanding its mechanism of action, and investigating its potential therapeutic applications. Additionally, more research is needed to understand its physical and chemical properties, as well as its safety and hazards .

Analyse Biochimique

Biochemical Properties

Ardisiphenol A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through its radical scavenging activity .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by exhibiting cytotoxicity against the murine breast cancer cell line, FM3A . This suggests that this compound may impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its cytotoxic effects suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

(2,4-dihydroxy-6-pentadecylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(25)18-22(26)23(20)27-19(2)24/h17-18,25-26H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSHIDBWARFSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

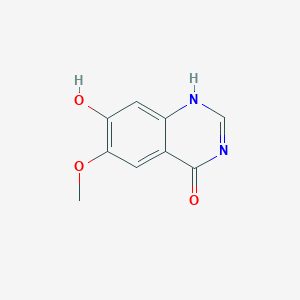

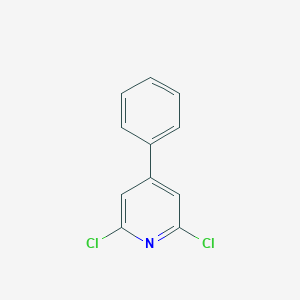

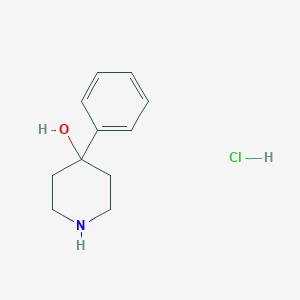

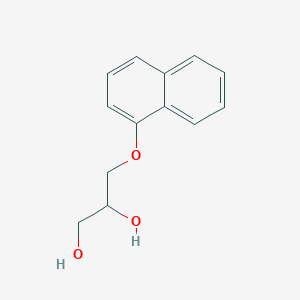

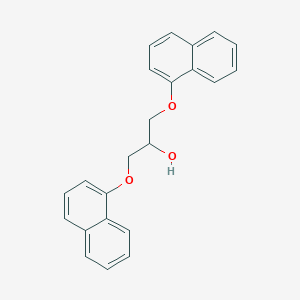

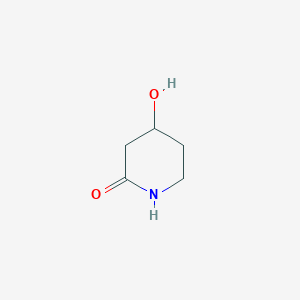

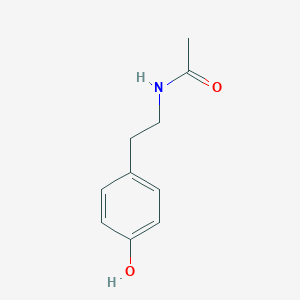

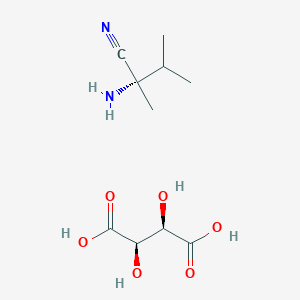

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anti-tumor mechanisms of Ardisiphenol A?

A1: While the precise mechanisms of this compound are yet to be fully elucidated, studies on Ardisiphenol D, a structurally similar compound, suggest it induces apoptosis in cancer cells. [] This effect was observed in human non-small-cell lung cancer A549 cells and involved the activation of caspase-3 and alteration of the bax/bcl-2 protein ratio. [] It is plausible that this compound might share similar apoptotic mechanisms, but further research is necessary to confirm this.

Q2: What is known about the structure of this compound?

A2: this compound is an alkylphenol. [, ] While its exact molecular formula and weight aren't explicitly stated in the provided abstracts, its structure was determined through NMR and MS/MS analyses. [] Further research is needed to provide a comprehensive spectroscopic data profile.

Q3: Does this compound exhibit antioxidant activity?

A3: Yes, this compound displayed moderate scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals. [] This suggests potential antioxidant properties, although further investigation is necessary to understand the mechanism and potential therapeutic implications.

Q4: Are there any known structure-activity relationships for this compound and related compounds?

A5: Although specific SAR data for this compound isn't available in the provided abstracts, research on other alkylphenols from Ardisia brevicaulis suggests that the length and saturation of the alkyl side chain can influence their cytotoxic activity. [, , ] Compounds with longer alkyl chains generally exhibited stronger cytotoxicity. [] Additionally, the presence of an acetate group in the structure, as seen in Ardisiphenol D, may also contribute to the cytotoxic effects. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3](/img/structure/B32314.png)

![7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol](/img/structure/B32321.png)